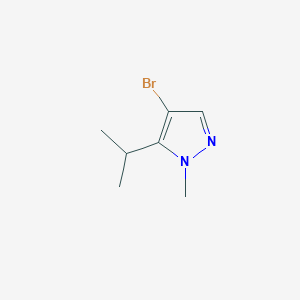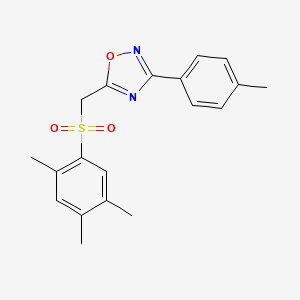
3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has found applications in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. Additionally, it has been shown to inhibit the production of certain inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects, as mentioned above. Additionally, it has been shown to have antioxidant effects, as it has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole in lab experiments is its versatility. It has been shown to have multiple biological activities, making it useful for studying various cellular processes. Additionally, it has been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret its effects in certain experimental settings.
未来方向
There are several future directions for research on 3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. One area of research is the development of more efficient synthesis methods for the compound. This can help to improve its availability for use in scientific research. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. This can help to better understand its effects in different cellular processes and can aid in the development of more targeted therapies. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and in clinical trials. This can help to determine its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of p-tolyl hydrazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of potassium carbonate. The resulting product is then cyclized with ethyl chloroformate to yield the final product.
科学研究应用
3-(p-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has found applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-microbial agent, as it has been shown to have activity against certain bacteria and fungi.
属性
IUPAC Name |
3-(4-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-5-7-16(8-6-12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHISHIGMTAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


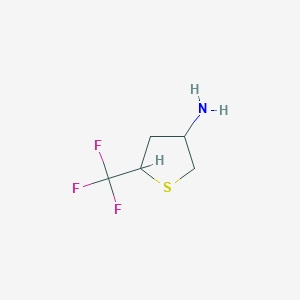
![Ethyl 2-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2785372.png)
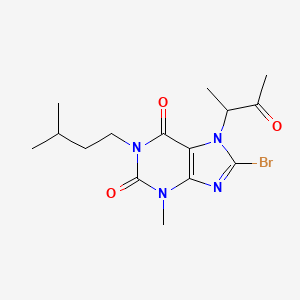
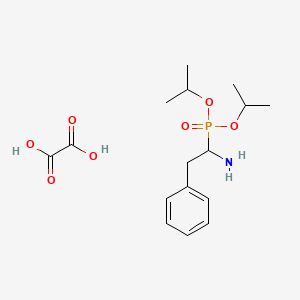
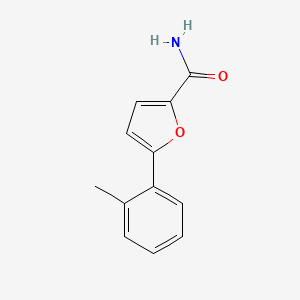
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2785378.png)
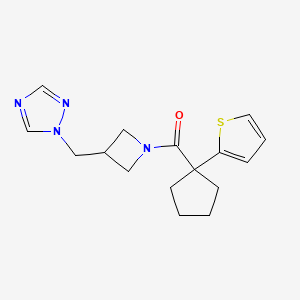

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)
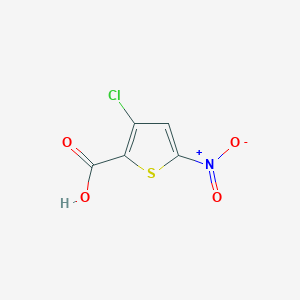
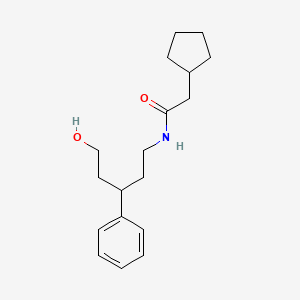
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2785386.png)
